molecular formula C6H11NO2 B3176370 3-(Azetidin-1-yl)propanoic acid CAS No. 99102-01-9

3-(Azetidin-1-yl)propanoic acid

Cat. No.: B3176370
CAS No.: 99102-01-9
M. Wt: 129.16
InChI Key: UCKKIMVYGSUKJT-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)propanoic acid , also known as lithium 3-(azetidin-1-yl)propanoate , is a chemical compound with the molecular formula C₆H₁₀LiNO₂ . It is a white to yellow solid and is typically stored at room temperature . The compound’s IUPAC name reflects its structure: it contains an azetidine ring (a four-membered nitrogen-containing ring) attached to a propanoic acid moiety.


Synthesis Analysis

The synthesis of this compound involves various methods. One notable approach is the aza-Michael reaction . For instance, benzotriazole can react with methyl acrylate to form N-1 and N-2 adducts, resulting in a mixture of benzotriazol-1-yl-propionic and benzotriazol-2-yl-propionic acid methyl esters. Anhydrous potassium phosphate (K₃PO₄) serves as a catalyst in this reaction .

Scientific Research Applications

Synthesis and Reactivity

  • 3-(Azetidin-1-yl)propanoic acid serves as a key component in synthesizing monocyclic-2-azetidinones. Hindered ketenes and imines control the diastereoselectivity of reactions, enabling the selective formation of certain isomers. This is instrumental in developing various β-lactam structures (Behzadi et al., 2015).

Synthesis of Amino Acid Derivatives

  • Chiral donor-acceptor azetines synthesized from this compound derivatives couple with nitrogen and oxygen nucleophiles, yielding amino acid derivatives. These processes are crucial for constructing peptides and natural products, demonstrating broad applications in chemistry and biology (Marichev et al., 2019).

Synthesis of Bioactive Compounds

  • Novel 2-azetidinones derived from this compound show promising antibacterial and antifungal activities. These compounds are synthesized via cycloaddition reactions, highlighting their potential in antimicrobial drug development (Ayyash & Habeeb, 2019).

Enzymatic Preparation for Inhibitors

  • Enantiomerically pure derivatives of this compound are prepared through enzymatic strategies. These derivatives are key intermediates for constructing inhibitors like Cathepsin, highlighting their relevance in pharmaceutical research (Forró, Tasnádi, & Fülöp, 2013).

Advanced Building Blocks in Drug Discovery

  • Modified forms of this compound are synthesized as building blocks for drug discovery. Their larger size and increased flexibility compared to traditional heterocycles make them valuable in lead optimization programs (Feskov et al., 2019).

Properties

IUPAC Name

3-(azetidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)2-5-7-3-1-4-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKKIMVYGSUKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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